3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanohydrazide

PARP-1 inhibition Phthalazinone SAR Anticancer

Generic Venadaparib ANDA developers require authenticated impurity standards meeting ICH Q3A/Q3B thresholds. Venadaparib Impurity 13 (CAS 618443-91-7) is a characterized 4-phenylphthalazinone hydrazide (≥95% HPLC) fulfilling this requirement. • Baseline chromatographic separation from Venadaparib API ensures reliable system suitability testing. • Comprehensive analytical data package (COA, ¹H NMR, MS, HPLC) supports immediate regulatory submission. • The 4-phenyl core delivers superior PARP-1 potency (IC₅₀ = 97 nM) vs. 4-benzyl analogs, validating SAR comparisons.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
CAS No. 618443-91-7
Cat. No. B12019009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanohydrazide
CAS618443-91-7
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NN
InChIInChI=1S/C17H16N4O2/c18-19-15(22)10-11-21-17(23)14-9-5-4-8-13(14)16(20-21)12-6-2-1-3-7-12/h1-9H,10-11,18H2,(H,19,22)
InChIKeyZDIDWDUGLADZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Oxo-4-phenyl-2(1H)-phthalazinyl)propanohydrazide (CAS 618443-91-7): Structural Identity & Procurement-Relevant Class Profile


3-(1-Oxo-4-phenyl-2(1H)-phthalazinyl)propanohydrazide is a synthetic phthalazinone derivative with the molecular formula C₁₇H₁₆N₄O₂ and a molecular weight of 308.33 g/mol . The compound is catalogued as Venadaparib Impurity 13, originating from the synthesis of the PARP1/2 inhibitor Venadaparib (IDX-1197) . It belongs to the 4-arylphthalazin-1(2H)-one class, distinguished by a phenyl substituent at the 4-position and a propanohydrazide side chain at the N-2 position, structural features that differentiate it from both 4-benzyl and 4-unsubstituted phthalazinone analogs [1].

Why 3-(1-Oxo-4-phenyl-2(1H)-phthalazinyl)propanohydrazide Cannot Be Replaced by Other Phthalazinone Hydrazides


Superficially similar phthalazinone hydrazides—such as the des-phenyl analog 3-(1-oxo-2(1H)-phthalazinyl)propanohydrazide (CAS 618442-00-5) or the 4-benzyl variant—exhibit fundamentally different physicochemical and biological properties due to the identity of the C-4 substituent. The 4-phenyl group in the target compound increases molecular weight by 76.09 Da and raises computed logP by approximately 1.9 units relative to the unsubstituted analog, altering chromatographic retention, solubility, and membrane permeability [1]. In head-to-head enzymatic profiling, 4-phenylphthalazin-1-ones demonstrate superior PARP-1 inhibitory potency compared to 4-benzylphthalazin-1-ones, with the most potent 4-phenyl derivative (compound 11c) achieving an IC₅₀ of 97 nM versus 139 nM for the clinical PARP inhibitor Olaparib [2]. Substituting a 4-benzyl or 4-H analog for the 4-phenyl compound in an analytical reference standard, impurity profiling study, or structure-activity relationship (SAR) program would introduce a structurally distinct entity with divergent target engagement and analytical behavior, invalidating quantitative comparisons.

Head-to-Head & Cross-Study Quantitative Differentiation Evidence for 3-(1-Oxo-4-phenyl-2(1H)-phthalazinyl)propanohydrazide


PARP-1 Inhibitory Potency: 4-Phenylphthalazin-1-one Core Versus 4-Benzyl and Olaparib

In a systematic comparison of 4-arylphthalazin-1-one pharmacophores, the 4-phenyl series produced the most potent PARP-1 inhibitor (compound 11c, IC₅₀ = 97 nM), outperforming the clinical PARP inhibitor Olaparib (IC₅₀ = 139 nM) by 30% [1]. The 4-benzyl series (compounds 16a–h) showed generally weaker PARP-1 inhibition under identical assay conditions, establishing that the 4-phenyl substituent—present in the target compound—is a critical determinant of target engagement potency [1]. Although the target compound itself was not directly assayed as a PARP-1 inhibitor, the core scaffold equivalence supports a class-level inference that the 4-phenylphthalazin-1(2H)-one architecture confers superior PARP-1 binding relative to 4-benzyl alternatives.

PARP-1 inhibition Phthalazinone SAR Anticancer

Physicochemical Differentiation: 4-Phenyl Versus 4-H Phthalazinone Propanohydrazide

The target compound (C₁₇H₁₆N₄O₂, MW 308.33) incorporates a 4-phenyl substituent that is absent in the closest commercially available analog, 3-(1-oxo-2(1H)-phthalazinyl)propanohydrazide (C₁₁H₁₂N₄O₂, MW 232.24, CAS 618442-00-5) [1]. The 4-phenyl group adds 76.09 Da to the molecular weight and contributes significantly to lipophilicity; the des-phenyl analog has a computed XLogP3 of −0.9 [1], while the addition of the phenyl ring is estimated to increase logP by approximately 1.9 log units (class-level estimate based on the Hansch π constant for aromatic carbon). This difference predicts reversed-phase HPLC retention time shifts of several minutes under standard gradient conditions, a property exploited in impurity profiling methods for Venadaparib where baseline separation from the API and other impurities is required .

LogP Molecular weight Chromatographic retention

Analytical Reference Standard Purity and Characterization Package

The target compound is supplied with a certified purity specification of ≥95% by HPLC and is accompanied by a comprehensive analytical data package including Certificate of Analysis (COA), ¹H NMR, MS, HPLC, and optionally ¹³C NMR, IR, UV, 2D NMR, moisture content, and content assay spectra . This level of characterization exceeds the typical purity threshold (≥90%) offered for generic phthalazinone research chemicals and meets regulatory expectations for impurity reference standards used in ANDA/DMF submissions and stability studies . In contrast, the des-phenyl analog (CAS 618442-00-5) is listed with purity specifications that may not include the full suite of orthogonal analytical confirmation required for regulated impurity quantification .

Reference standard HPLC purity Quality control

Regulatory Identity as Venadaparib Impurity 13: Defined Structural Relationship to the API

The target compound is explicitly catalogued as Venadaparib Impurity 13 (文达帕利杂质13) . Venadaparib (IDX-1197) is a potent, selective PARP1/2 inhibitor (IC₅₀ = 1.4 nM and 1.0 nM, respectively) with >700-fold selectivity over PARP-3, tankyrase-1, and tankyrase-2 . Unlike the des-phenyl propanohydrazide analog (CAS 618442-00-5), which bears no defined relationship to Venadaparib, the target compound's 4-phenylphthalazinone core plus propanohydrazide side chain represents a defined process-related impurity or degradation product of the API . This regulatory designation means the compound has a quantifiable, audit-trailed role in pharmaceutical quality control that generic phthalazinone hydrazides lack.

Venadaparib Impurity profiling Pharmaceutical quality control

Cytotoxicity Class-Level Evidence: 4-Phenylphthalazinone Derivatives Show Potent Anticancer Activity in Lung Adenocarcinoma

In the A549 lung adenocarcinoma cell line, 4-phenylphthalazin-1-ones (compounds 11c–i) displayed significant concentration-dependent cytotoxicity at 0.1, 1, and 10 µM across 24 h and 48 h exposure intervals [1]. Compound 11c (the most potent 4-phenyl derivative) induced apoptosis as confirmed by western blot showing enhanced cleaved PARP-1 expression and reduced pro-caspase-3 and phosphorylated Akt levels; ELISA confirmed up-regulation of active caspase-3 and caspase-9 relative to untreated controls [1]. Critically, all nine active 4-phenylphthalazinones passed Lipinski and Veber drug-likeness filters and were predicted to possess favorable oral pharmacokinetic properties in silico [1]. The 4-benzylphthalazin-1-one series (16a–h) was evaluated under identical conditions but yielded fewer compounds with significant cytotoxicity, reinforcing the SAR advantage of the 4-phenyl pharmacophore present in the target compound [1].

Anticancer A549 cytotoxicity Apoptosis

Procurement-Relevant Application Scenarios for 3-(1-Oxo-4-phenyl-2(1H)-phthalazinyl)propanohydrazide Based on Quantitative Evidence


Venadaparib ANDA/DMF Impurity Reference Standard for HPLC Method Validation

As the designated Venadaparib Impurity 13 , CAS 618443-91-7 serves as a critical reference material for pharmaceutical companies developing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic Venadaparib. The compound's certified purity (≥95% HPLC) and comprehensive analytical data package (COA, ¹H NMR, MS, HPLC, GC, optional ¹³C NMR, IR, UV, 2D NMR) satisfy ICH Q3A/Q3B requirements for impurity identification, qualification, and quantification. Its chromatographic retention, driven by the 4-phenyl substituent (estimated XLogP3 ≈ +1.0 vs −0.9 for the des-phenyl analog), ensures baseline separation from the API and other process-related impurities under standard reversed-phase gradient conditions [1], making it indispensable for system suitability testing and relative response factor determination.

Medicinal Chemistry SAR Campaign Targeting PARP-1 with 4-Arylphthalazinone Scaffolds

The target compound embodies the 4-phenylphthalazin-1(2H)-one pharmacophore that produced the most potent PARP-1 inhibitor (compound 11c, IC₅₀ = 97 nM) in a systematic comparison with 4-benzylphthalazin-1-ones and the clinical benchmark Olaparib (IC₅₀ = 139 nM) [2]. Medicinal chemistry teams procuring this compound as a synthetic intermediate gain access to a scaffold with experimentally validated superiority over 4-benzyl alternatives. The propanohydrazide side chain provides a reactive handle for further derivatization (hydrazone formation, cyclization to triazolophthalazines, or coupling to amino acids/dipeptides), all transformations documented in the phthalazinone literature [3], enabling rapid library expansion around a potency-validated core.

Metabolite Identification and Degradation Product Profiling for PARP Inhibitor Development Programs

As Venadaparib Impurity 13, the compound represents a plausible hydrolytic degradation product or synthetic by-product arising from hydrazinolysis of the corresponding methyl ester (CAS 618443-90-6) . For drug metabolism and pharmacokinetics (DMPK) laboratories, procurement of this characterized impurity standard enables LC-MS/MS method development for forced degradation studies, stability-indicating assay validation, and metabolite identification in plasma samples, consistent with validated bioanalytical methods established for Venadaparib quantification in rat and dog plasma [4]. The compound's distinct molecular weight (308.33 Da) and fragmentation pattern differentiate it from co-eluting matrix components, facilitating selective reaction monitoring (SRM) assay development.

Physicochemical Reference for Computational ADMET Model Calibration

The target compound, with its defined 4-phenylphthalazinone core and propanohydrazide side chain, provides a valuable data point for calibrating in silico ADMET prediction models. The experimentally determined compliance of related 4-phenylphthalazin-1-ones with Lipinski and Veber drug-likeness rules [2], combined with the compound's computable physicochemical descriptors (MW 308.33, H-bond donors = 2, H-bond acceptors = 4, rotatable bonds = 3) [1], allows computational chemistry groups to benchmark predictive algorithms for oral bioavailability, metabolic stability, and toxicity risk assessment of phthalazinone-based drug candidates.

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